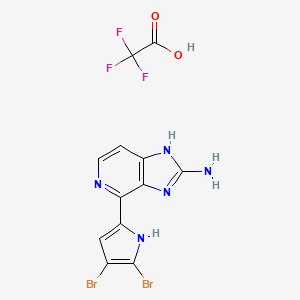
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a bromine atom, three fluorine atoms, a methoxy group, and a propyl group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of the bromine atom into the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Methoxylation: Introduction of the methoxy group.
Alkylation: Addition of the propyl group.
Cyclohexanol Formation: Formation of the cyclohexanol ring structure.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine or fluorine atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-methylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-ethylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-butylcyclohexanol
Uniqueness
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H20BrF3O2 |
|---|---|
Poids moléculaire |
381.23 g/mol |
Nom IUPAC |
1-(3-bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C16H20BrF3O2/c1-3-4-9-5-7-16(21,8-6-9)10-12(18)11(17)15(22-2)14(20)13(10)19/h9,21H,3-8H2,1-2H3 |
Clé InChI |
YEYMPCZQLSLEMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)(C2=C(C(=C(C(=C2F)Br)OC)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)

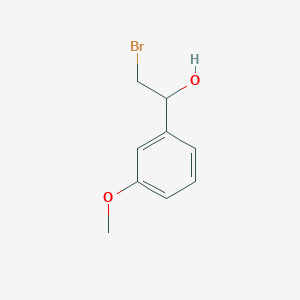
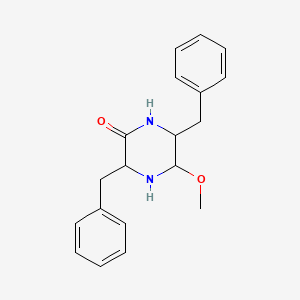
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
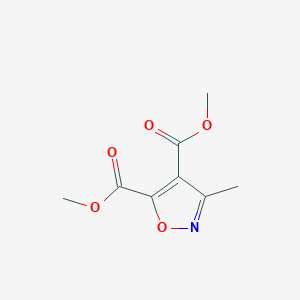

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
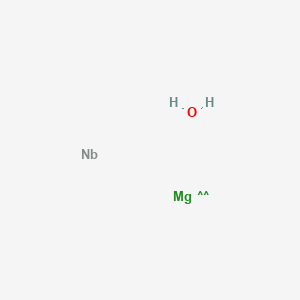

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
